molecular formula C9H8F2O3 B14039918 3,4-Difluoro-2-(methoxymethyl)benzoic acid

3,4-Difluoro-2-(methoxymethyl)benzoic acid

Cat. No.: B14039918
M. Wt: 202.15 g/mol
InChI Key: NCLUCIBXYQDDFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluoro-2-(methoxymethyl)benzoic acid is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.16 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxymethyl group attached to a benzoic acid core. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3,4-Difluoro-2-(methoxymethyl)benzoic acid typically involves the following steps:

Chemical Reactions Analysis

3,4-Difluoro-2-(methoxymethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.

    Esterification: It can react with alcohols in the presence of acid catalysts to form esters.

Scientific Research Applications

3,4-Difluoro-2-(methoxymethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-(methoxymethyl)benzoic acid involves its interaction with specific molecular targets:

Properties

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

3,4-difluoro-2-(methoxymethyl)benzoic acid

InChI

InChI=1S/C9H8F2O3/c1-14-4-6-5(9(12)13)2-3-7(10)8(6)11/h2-3H,4H2,1H3,(H,12,13)

InChI Key

NCLUCIBXYQDDFO-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=CC(=C1F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.